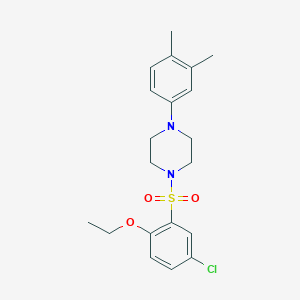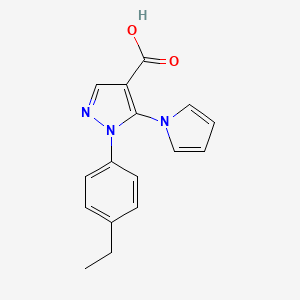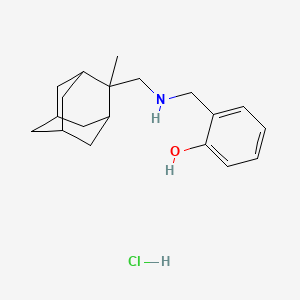
2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenol group attached to a methyladamantane moiety via an aminomethyl linkage, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the adamantane derivative. The key steps include:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a methyl group at the 2-position.
Aminomethylation: The functionalized adamantane is then reacted with formaldehyde and an amine to introduce the aminomethyl group.
Phenol Coupling: The aminomethyladamantane is coupled with a phenol derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the adamantane moiety provides structural stability. This compound may modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(((((1r,3r,5r,7r)-2-Adamantan-2-yl)methyl)amino)methyl)phenol: Lacks the methyl group on the adamantane moiety.
2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)benzene: Lacks the hydroxyl group on the phenol ring.
Uniqueness
2-(((((1r,3r,5r,7r)-2-Methyladamantan-2-yl)methyl)amino)methyl)phenol hydrochloride is unique due to the presence of both the methyladamantane and phenol groups, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[[(2-methyl-2-adamantyl)methylamino]methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c1-19(12-20-11-15-4-2-3-5-18(15)21)16-7-13-6-14(9-16)10-17(19)8-13;/h2-5,13-14,16-17,20-21H,6-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAYQZWLGBSMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CC(C2)CC1C3)CNCC4=CC=CC=C4O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
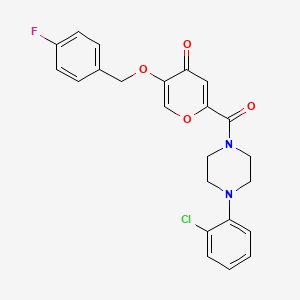
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid](/img/structure/B2808962.png)

![5-(Tert-butyl)-7-(pyrrolidin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2808970.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2808971.png)
![2-[1-[2-(Diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2808972.png)
![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2808973.png)
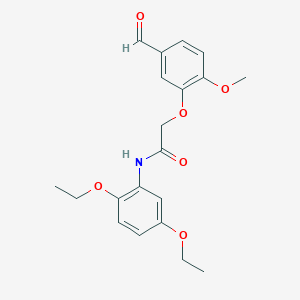
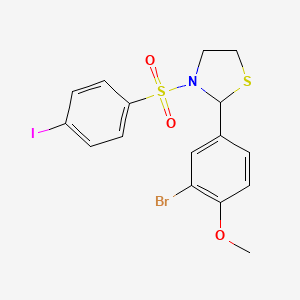
![1,3-dimethyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808976.png)
![(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2808977.png)
![tert-butyl N-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}carbamate](/img/structure/B2808978.png)
